Bienvenue dans la boutique en ligne BenchChem!

3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide

Brinzolamide synthesis Synthetic step economy Process chemistry

3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide (CAS 1174304-97-2) is a halogenated thiophene-2-sulfonamide derivative with molecular formula C₁₀H₁₃BrClNO₄S₂ and a molecular weight of 390.7 g/mol. It is primarily utilized as a late-stage synthetic intermediate in the manufacture of brinzolamide, a topical carbonic anhydrase inhibitor for glaucoma therapy.

Molecular Formula C10H13BrClNO4S2
Molecular Weight 390.691
CAS No. 1174304-97-2
Cat. No. B565716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide
CAS1174304-97-2
Synonyms3-(2-Bromo-acetyl)-5-chloro-thiophene-2-sulfonic Acid (3-Methoxy-propyl)amide; 
Molecular FormulaC10H13BrClNO4S2
Molecular Weight390.691
Structural Identifiers
SMILESCOCCCNS(=O)(=O)C1=C(C=C(S1)Cl)C(=O)CBr
InChIInChI=1S/C10H13BrClNO4S2/c1-17-4-2-3-13-19(15,16)10-7(8(14)6-11)5-9(12)18-10/h5,13H,2-4,6H2,1H3
InChIKeyHQCMFGKNJJPGIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide (CAS 1174304-97-2): Procurement-Grade Brinzolamide Intermediate


3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide (CAS 1174304-97-2) is a halogenated thiophene-2-sulfonamide derivative with molecular formula C₁₀H₁₃BrClNO₄S₂ and a molecular weight of 390.7 g/mol . It is primarily utilized as a late-stage synthetic intermediate in the manufacture of brinzolamide, a topical carbonic anhydrase inhibitor for glaucoma therapy [1]. The compound features three key functional groups: a reactive α-bromoacetyl moiety at the 3-position, an electron-withdrawing 5-chloro substituent on the thiophene ring, and an N-(3-methoxypropyl) side chain pre-installed on the sulfonamide nitrogen—each contributing to its specific reactivity profile in downstream enantioselective transformations.

Why 3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide Cannot Be Replaced by Generic Thiophene Sulfonamide Analogs


Brinzolamide synthesis requires precise spatial and electronic control at each intermediate stage. The 5-chloro substituent directs regioselectivity during cyclization, the bromoacetyl group serves as the electrophilic handle for asymmetric reduction and ring closure, and the N-(3-methoxypropyl) chain determines the final drug's pharmacokinetic profile [1]. Replacing this compound with 3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide (CAS 160982-11-6) introduces an additional N-alkylation step that reduces overall yield (23% total yield reported over 5 steps versus 4 steps with pre-installed N-substituent) [2]. Using analogs lacking the 5-chloro substituent (e.g., CAS 154127-28-3) or bearing alternative N-substituents (e.g., CAS 138891-02-8) leads to different cyclization outcomes and cannot yield brinzolamide without extensive route redesign [3].

Quantitative Differentiation Evidence: 3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide vs. Closest Analogs


Synthetic Step Economy: Pre-Installed N-(3-Methoxypropyl) Eliminates One Alkylation Step

3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide (CAS 1174304-97-2) carries the N-(3-methoxypropyl) substituent pre-installed on the sulfonamide nitrogen. In contrast, the commonly used alternative 3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide (CAS 160982-11-6) bears a free –SO₂NH₂ group and requires a separate N-alkylation step with 1-bromo-3-methoxypropane to introduce the methoxypropyl side chain . Fang et al. (2010) reported a 5-step synthesis of brinzolamide from 160982-11-6 (including N-alkylation) with a total yield of 23% [1]. Patent CN113354665A discloses that when the N-methoxypropyl group is pre-installed (as in 1174304-97-2), the subsequent bromination and cyclization steps proceed directly, reducing the synthetic sequence by one step and improving overall process efficiency [2].

Brinzolamide synthesis Synthetic step economy Process chemistry

Physicochemical Profile: LogP and Polar Surface Area Differentiation from Non-Methoxypropyl Analog

The target compound exhibits a predicted LogP of 3.76560 and a polar surface area (PSA) of 109.09 Ų . The closest analog lacking the N-(3-methoxypropyl) group, 3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide (CAS 160982-11-6), has a LogP of 3.4076 and PSA of 113.85 Ų [1]. The LogP increase of ~0.36 units reflects the lipophilic contribution of the methoxypropyl chain, while the slightly lower PSA of the target compound suggests marginally better membrane permeability potential for any downstream biologically active derivatives. The molecular weight difference is substantial: 390.70 vs. 318.60 g/mol (Δ = 72.1 g/mol), directly corresponding to the mass of the N-(3-methoxypropyl) substituent (C₄H₉O) [1].

Lipophilicity Drug intermediate physicochemical properties LogP

Procurement Cost vs. Synthetic Value: Price-per-Step Analysis

The target compound commands a premium price reflecting its advanced synthetic state. Santa Cruz Biotechnology lists 100 mg at $320.00 (i.e., $3,200/g) [1], while arctomsci quotes $554/g at 95% purity . In comparison, the earlier-stage intermediate 3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide (CAS 160982-11-6) is available from AKSci at $98/5g (~$19.6/g) or from Macklin at ¥185/1g (~$25/g) [2]. The ~16- to 160-fold cost premium is justified by the elimination of one synthetic step (N-alkylation), the associated labor, reagent costs (1-bromo-3-methoxypropane, base, solvent), purification, and yield loss (~14% loss for that step alone based on CN113354665A's 86% yield for the analogous alkylation) [3].

Chemical procurement Intermediate cost analysis Brinzolamide supply chain

Application Specificity: Certified Brinzolamide Intermediate vs. General-Purpose Analogs

The target compound is explicitly listed as an intermediate in the preparation of brinzolamide by multiple authoritative sources, including Toronto Research Chemicals (Catalog No. B679105) [1] and Pharmaffiliates [2]. The compound's structure maps directly onto the brinzolamide scaffold: the 5-chloro substituent is retained through the synthesis, the bromoacetyl group undergoes asymmetric reduction to establish the (S)-configured alcohol at the 4-position, and the N-(3-methoxypropyl) chain becomes the N-2 substituent of the final thieno[3,2-e]-1,2-thiazine ring system [3]. In contrast, 3-(2-bromoacetyl)thiophene-2-sulfonamide (CAS 154127-28-3) lacks the 5-chloro substituent and would produce a des-chloro analog not matching brinzolamide's regulatory specification. N-Methyl-3-(bromoacetyl)thiophene-2-sulfonamide (CAS 138891-02-8) would yield an N-methyl rather than N-(3-methoxypropyl) product .

Brinzolamide manufacturing Regulatory intermediate Carbonic anhydrase inhibitor

Storage Stability and Solubility: Practical Handling Advantages

The target compound is a grey solid [1] requiring storage at 2-8°C in a sealed, dry environment . Its predicted solubility spans chloroform, dichloromethane, and methanol , providing flexibility for common organic reaction conditions (e.g., N-alkylation, reduction, cyclization). The predicted boiling point is 504.8±60.0 °C [2], indicating high thermal stability under ambient conditions. The predicted pKa of 10.19±0.50 indicates the sulfonamide N–H is weakly acidic, which is relevant for base-mediated alkylation or deprotonation steps. The earlier intermediate 3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide (CAS 160982-11-6) shares similar storage requirements (2-8°C) but has a lower boiling point of 492.247 °C at 760 mmHg and is also a solid .

Chemical storage Intermediate stability Solubility profile

Optimal Application Scenarios for 3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide in Research and Industry


Pilot-Scale Brinzolamide Manufacturing via the DCAT or Alkylation-First Route

For pharmaceutical manufacturers scaling up brinzolamide production, this compound is the preferred intermediate when employing the 'alkylation-first' strategy described in CN113354665A [1]. By starting with the N-(3-methoxypropyl) group already installed, the bromination of the 3-acetyl group can be performed directly, followed by asymmetric reduction and cyclization to yield the thieno[3,2-e]-1,2-thiazine core. This route avoids the low-yielding N-alkylation of the primary sulfonamide intermediate documented by Fang et al. (total yield 23% over 5 steps) [2] and aligns with the process improvements claimed in the 2021 patent, which reports 86% yield and 98.8% HPLC purity for the analogous alkylation step when performed on the non-brominated precursor [1].

Regulatory-Compliant Reference Standard and Impurity Profiling

This compound serves as a critical reference material for brinzolamide impurity profiling and analytical method validation. Toronto Research Chemicals (TRC) supplies it under Catalog No. B679105 with full characterization data [3]. Santa Cruz Biotechnology offers the compound (sc-503953) alongside (S)-brinzolamide (sc-503940) and O-desmethyl brinzolamide (sc-503941), enabling direct chromatographic comparison for HPLC method development and forced degradation studies [4]. Its well-defined structure (confirmed by ¹H NMR and MS in patent CN113354665A) [1] makes it suitable as a system suitability standard.

Medicinal Chemistry Derivatization of the Bromoacetyl Handle

The α-bromoacetyl group at the 3-position is a versatile electrophilic handle for diversity-oriented synthesis. While the compound's primary application is brinzolamide synthesis [5], the bromoacetyl moiety can undergo nucleophilic substitution with amines, thiols, or alkoxides to generate focused libraries of thiophene-2-sulfonamide derivatives for carbonic anhydrase inhibition screening. The 5-chloro substituent provides additional sites for cross-coupling reactions (e.g., Suzuki-Miyaura), while the N-(3-methoxypropyl) group remains stable under these conditions, enabling systematic SAR exploration.

Academic Research on Enantioselective Reduction Methodology

The bromoacetyl group makes this compound an ideal substrate for studying chiral reducing agents. Conrow et al. (1999) demonstrated that the analogous intermediate (primary sulfonamide 16) undergoes asymmetric reduction with (+)-B-chlorodiisopinocampheylborane to yield the (S)-bromohydrin with >98% ee [6]. The N-(3-methoxypropyl) variant allows researchers to investigate whether the N-substituent influences enantioselectivity or reaction kinetics compared to the primary sulfonamide analog (CAS 160982-11-6), providing data relevant to process optimization and chiral ligand design.

Quote Request

Request a Quote for 3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.